cytochrome b561 - 11130-51-1

cytochrome b561

Catalog Number: EVT-1514118
CAS Number: 11130-51-1
Molecular Formula: C16H19N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cytochrome b561 is primarily found in the membranes of chromaffin granules in adrenal glands, where it participates in the biosynthesis of catecholamines such as noradrenaline. It is classified under the larger family of cytochromes, specifically as a b-type cytochrome due to its heme composition. The evolutionary lineage suggests that cytochrome b561 proteins have a common ancestral origin, with significant conservation of structural features across different species, including plants and mammals .

Synthesis Analysis

Methods and Technical Details

The synthesis of cytochrome b561 can be achieved through recombinant DNA technology. For instance, the cDNA encoding cytochrome b561 can be cloned into expression vectors suitable for yeast or bacterial systems. Techniques such as site-directed mutagenesis can be employed to explore the functional roles of specific amino acids within the protein structure. The purification process typically involves affinity chromatography, where histidine-tagged versions of the protein are isolated using nickel-chelating resins .

Molecular Structure Analysis

Structure and Data

Cytochrome b561 consists of six transmembrane helices and two heme groups located within its structure. The hemes are crucial for its electron transfer capabilities. Structural studies, including homology modeling and spectroscopic techniques like circular dichroism and electron paramagnetic resonance, have provided insights into its conformation and dynamics . The molecular weight of cytochrome b561 varies among species but generally falls within a range typical for membrane proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Cytochrome b561 facilitates electron transfer reactions by mediating the oxidation of ascorbate on one side of the membrane while reducing monodehydroascorbate on the opposite side. This transmembrane electron transfer is essential for maintaining cellular redox balance . The reaction mechanism involves the transfer of electrons through the heme groups, which undergo reversible redox changes.

Mechanism of Action

Process and Data

The mechanism by which cytochrome b561 operates involves several steps:

  1. Substrate Binding: Ascorbate binds to the active site.
  2. Electron Transfer: An electron is transferred from ascorbate to one of the heme groups.
  3. Regeneration: The oxidized form of ascorbate is converted back to its reduced form through further electron transfer processes facilitated by the second heme group .

This process is critical for cellular functions that depend on ascorbate, particularly in neuroendocrine signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cytochrome b561 exhibits several notable physical properties:

  • Solubility: It is an integral membrane protein, solubilized effectively using detergents like dodecyl maltoside.
  • Stability: The protein maintains stability under various pH conditions but requires careful handling to prevent denaturation.
  • Redox Potential: The midpoint redox potentials vary depending on environmental conditions and mutations introduced during studies .

These properties are essential for understanding its functional roles in different cellular contexts.

Applications

Scientific Uses

Cytochrome b561 has several applications in scientific research:

  • Biochemical Studies: It serves as a model system for studying electron transfer mechanisms in membrane proteins.
  • Therapeutic Potential: Understanding its role in redox biology may lead to insights into diseases related to oxidative stress.
  • Biotechnology: Cytochrome b561 can be used in biosensors or biocatalytic processes involving electron transfer reactions .
Structural Characteristics of Cytochrome b561

Transmembrane Topology and Heme Coordination

Cytochrome b561 (Cytb561) proteins are integral membrane electron transporters characterized by a conserved six-transmembrane-helix (6TM) architecture. This topology positions the N- and C-termini in the cytoplasm, with two heme b groups embedded within the hydrophobic core. Each heme is coordinated by four strictly conserved histidine residues: His86 and His120 (cytoplasmic heme), and His161 and His224 (luminal/extracellular heme), as demonstrated in human duodenal Cytb561 (Dcytb/CYB561A2) [4] [9]. The hemes are perpendicularly oriented relative to the membrane plane, enabling rapid electron shuttling. Heme coordination is stabilized by π-π stacking with aromatic residues (e.g., Phe/Tyr) and hydrophobic interactions within the helical bundle [1] [10]. This configuration facilitates a high redox potential (E′₀ ≈ +140 mV), essential for accepting electrons from ascorbate (AsA) [8].

  • Table 1: Key Structural Features of Cytb561 Transmembrane Topology
    FeatureDescriptionFunctional Implication
    Transmembrane Helices6 α-helices (TM1–TM6)Membrane embedding; heme positioning
    Heme Coordination2 heme b groups via His86/His120 (cytoplasmic) and His161/His224 (luminal)Electron transfer across membranes
    Heme OrientationPerpendicular to membrane planeEfficient intraprotein electron tunneling
    Redox Potential+140 mVThermodynamic favorability for AsA oxidation

Conserved Domains: Histidine Residues and Substrate-Binding Sites

The Cytb561 family retains four invariant histidine residues across eukaryotes, forming the "histidine tetrad" critical for heme ligation. Beyond heme coordination, substrate specificity is governed by distinct binding pockets:

  • Ascorbate (AsA) site: Located near the cytoplasmic heme, enriched in basic residues (e.g., Lys48, Arg54 in bovine Cytb561) that stabilize AsA’s enediol group via hydrogen bonding [2] [9].
  • Monodehydroascorbate (MDHA) site: Positioned adjacent to the luminal heme, featuring aromatic residues (e.g., Trp123) that facilitate MDHA radical reduction [1] [4].
  • Ferric iron (Fe³⁺) site: In ferric reductases (e.g., CYB561A2), acidic residues (Glu/Asp) in extracellular loops chelate Fe³⁺ for reduction to Fe²⁺ [2] [10].

Insect-specific isoforms (e.g., Drosophila Nemy) exhibit a cysteine-rich cytoplasmic loop that may regulate redox sensing, while CYBDOM proteins (e.g., SDR2/CG8399) incorporate a DOMON domain predicted to bind heme or sugars, extending electron transfer capabilities [3] [9]. Mutagenesis studies confirm that substitutions in these sites abolish AsA-dependent ferrireductase activity [4].

Comparative Analysis of Isoforms Across Species

Cytb561 isoforms have diversified in eukaryotes but remain absent in prokaryotes and fungi [8]. Humans express six paralogs with tissue-specific roles:

  • CYB561A1: Neuroendocrine vesicles (AsA recycling for dopamine β-hydroxylase).
  • CYB561A2 (Dcytb): Duodenal epithelium (dietary Fe³⁺ reduction).
  • CYB561A3: Lysosomes (intraluminal Fe³⁺ reduction) [6] [10].

Plants like Arabidopsis thaliana harbor four isoforms localized to distinct membranes:

  • CYB561B (Tonoplast): Vacuolar Fe³⁺ reduction for iron remobilization [2] [5].
  • CYB561C (Plasma membrane): Apoplastic AsA regeneration under oxidative stress [5] [8].

Insect genomes reveal three ortholog groups:

  • CG1275/Nemy: Neuronal AsA recycling, influencing memory retention.
  • CG8399 (CYBDOM): DOMON domain-containing ferric reductase.
  • TSF-like proteins: Tumor suppression via a conserved "KXXXXKXH" motif [3].
  • Table 2: Functional Diversification of Cytb561 Isoforms Across Species
    OrganismIsoformLocalizationPrimary FunctionUnique Feature
    HumanCYB561A1Chromaffin granulesAsA regeneration for neurotransmitter synthesisNeuroendocrine-specific
    CYB561A2 (Dcytb)Duodenal brush borderDietary Fe³⁺ reductionIron-regulation responsive
    CYB561A3 (LCytb)Lysosomal membraneLysosomal Fe³⁺ reductionNucleolar localization
    ArabidopsisCYB561BTonoplastVacuolar Fe³⁺ reductionNRAMP3/4 transporter coupling
    CYB561CPlasma membraneApoplastic AsA regenerationStress-induced expression
    DrosophilaNemySynaptic vesiclesPeptide amidation, memory retentionCysteine-rich cytoplasmic loop
    CG8399 (CYBDOM)Plasma membraneFerric reductaseReeler-DOMON domain fusion

Phylogenetic analysis indicates that plant isoforms diverged before the monocot-dicot split (~200 million years ago), while animal isoforms evolved from a common ancestor predating the plant-animal divergence [5] [8]. Despite low sequence identity (30–45%), the 4-helix core domain (TM2–TM5) is universally conserved [8] [9].

Crystal Structure and Membrane Embedding Dynamics

The crystal structures of human Dcytb (CYB561A2) and Arabidopsis Cytb561-B provide atomic-level insights into electron transfer mechanisms. Key features include:

  • Heme positioning: Cytoplasmic and luminal hemes are separated by 11.2 Å, enabling rapid electron hopping. The hemes’ propionate groups form hydrogen bonds with Asn/Tyr residues, tuning redox potentials [4] [10].
  • Substrate channels: Hydrophilic pathways connect each heme to the membrane surface:
  • Cytoplasmic channel: Polar residues (Ser/Thr) guide AsA to the heme.
  • Luminal channel: Negatively charged residues (Glu/Asp) attract MDHA or Fe³⁺ [2] [4].
  • Conformational flexibility: TM helices undergo hinge-like motions during redox cycling, widening substrate-access channels upon heme reduction [10].

Alternative splicing in Drosophila Cytb561 (e.g., Drmb561-1 vs. Drmb561-2) alters N-terminal cytoplasmic extensions, potentially regulating vesicular trafficking [5] [8]. Membrane embedding is stabilized by hydrophobic mismatch adaptation, where helical lengths adjust to bilayer thickness [9].

Properties

CAS Number

11130-51-1

Product Name

cytochrome b561

Molecular Formula

C16H19N

Synonyms

cytochrome b561

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